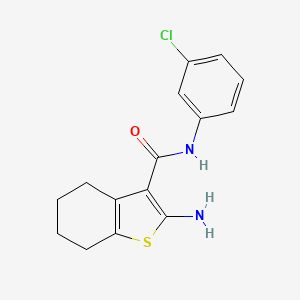

2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Descripción general

Descripción

The compound “2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the linear formula C13H11ClN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is represented by the linear formula C13H11ClN2O . The molecular weight of the compound is 246.69 .Physical And Chemical Properties Analysis

The compound “2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” has a molecular weight of 246.69 . It has a high GI absorption and is BBB permeant . The compound is also a CYP1A2, CYP2C19, and CYP2C9 inhibitor .Aplicaciones Científicas De Investigación

Biologically Active Derivatives Synthesis

Azomethine derivatives of this compound have shown promising applications in pharmaceutical science. These derivatives exhibit cytostatic, antitubercular, and anti-inflammatory activities. Their synthesis and analysis have been optimized for medical chemistry applications, suggesting their potential in drug development (Chiriapkin, Kodonidi, & Larsky, 2021).

Antibacterial and Antifungal Activities

Some derivatives of this compound demonstrate significant antibacterial and antifungal activities. Their molecular structures, featuring specific interactions and conformations, contribute to these biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Novel Chemical Transformations

Research has explored novel transformations of this compound for thienopyrimidine synthesis. These transformations have led to the creation of new chemical structures, expanding the possibilities for the development of new pharmaceutical compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Anti-Inflammatory and Antioxidant Potential

This compound and its derivatives have been found to possess anti-inflammatory and antioxidant properties comparable to ibuprofen and ascorbic acid. These properties highlight its potential in developing treatments for inflammation and oxidative stress-related conditions (Kumar, Anupama, & Khan, 2008).

Antitumor Activity

A study focusing on thiazole derivatives of this compound demonstrated significant antitumor effects, indicating its potential as a base for developing new anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

CNS Depressant Activity

Schiff bases derived from this compound have been explored for their central nervous system depressant activity. This research contributes to the understanding of its potential in treating disorders related to CNS activity (Bhattacharjee, Saravanan, & Mohan, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

CHEMBL378602, also known as 2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide or Oprea1_102953, primarily targets the B-cell lymphoma 2 (BCL2) protein . BCL2 is a key protein regulator of apoptosis and is variably highly expressed in many hematological malignancies, providing protection from cell death induced by oncogenic and external stresses .

Mode of Action

The compound interacts with its target, BCL2, by inhibiting it . This inhibition leads to the activation of BAK and BAX proteins, which when activated congregate on the outer membrane of the mitochondria and create pores which permeabilize and depolarize the organelle, releasing cytochrome C and activating caspases that execute the destruction of cells in a manner we recognize as apoptosis .

Biochemical Pathways

The inhibition of BCL2 affects the intrinsic or mitochondrial pathway to apoptosis . This pathway involves a series of biochemical reactions that lead to the activation of caspases, proteins that play essential roles in programmed cell death .

Result of Action

The result of CHEMBL378602’s action is the induction of apoptosis, or programmed cell death . By inhibiting BCL2, the compound triggers a cascade of biochemical reactions that ultimately lead to the destruction of the cell . This can be particularly beneficial in the context of treating diseases characterized by uncontrolled cell growth, such as cancer.

Propiedades

IUPAC Name |

2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c16-9-4-3-5-10(8-9)18-15(19)13-11-6-1-2-7-12(11)20-14(13)17/h3-5,8H,1-2,6-7,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUWSCQCOXYEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)

![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)

![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)

![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)

![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)